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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-amine

Cat. No.: B172466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(2-Chlorophenyl)propan-1-amine is a primary amine of interest in medicinal chemistry and

drug discovery due to its structural relation to known pharmacologically active molecules. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control in synthetic and analytical applications. This technical

guide provides a summary of the available spectroscopic data and outlines the general

experimental protocols for acquiring such data. However, it is important to note that as of the

latest literature review, detailed, publicly available experimental spectra for this specific

compound (CAS 18655-48-6) are scarce. This guide, therefore, also serves to highlight the

predicted spectral characteristics based on its chemical structure and provides generalized

methodologies for researchers to obtain and analyze this data.

Chemical Structure and Properties
IUPAC Name: 3-(2-chlorophenyl)propan-1-amine

CAS Number: 18655-48-6[1][2][3][4][5][6][7]

Molecular Formula: C₉H₁₂ClN[1][2][3][6]
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Molecular Weight: 169.65 g/mol [1][3][4]

The structure consists of a propyl amine chain attached to a benzene ring substituted with a

chlorine atom at the ortho position. This structure is the basis for predicting its spectroscopic

behavior.

Predicted Spectroscopic Data
In the absence of publicly available spectra, the following tables summarize the expected

spectroscopic data for 3-(2-chlorophenyl)propan-1-amine based on its structure and typical

values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.1 - 7.4 Multiplet 4H
Aromatic protons

(C₆H₄)

~ 2.8 - 3.0 Triplet 2H
Methylene protons (-

CH₂-Ar)

~ 2.6 - 2.8 Triplet 2H
Methylene protons (-

CH₂-NH₂)

~ 1.7 - 1.9 Quintet 2H
Methylene protons (-

CH₂-CH₂-CH₂)

(Variable) Singlet 2H Amine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 140 - 145 Quaternary aromatic carbon (C-Cl)

~ 125 - 135 Aromatic carbons (CH)

~ 40 - 45 Methylene carbon (-CH₂-NH₂)

~ 30 - 35 Methylene carbon (-CH₂-Ar)

~ 30 - 35 Methylene carbon (-CH₂-CH₂-CH₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibration

3300 - 3500 Medium
N-H stretch (primary amine,

two bands)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium Aliphatic C-H stretch

1580 - 1650 Medium N-H bend (scissoring)

1450 - 1500 Medium Aromatic C=C stretch

1000 - 1100 Strong C-N stretch

750 - 780 Strong
C-Cl stretch / ortho-

disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

169/171
Molecular ion peak [M]⁺ and its isotope peak

[M+2]⁺ due to ³⁵Cl and ³⁷Cl (3:1 ratio)

152 [M - NH₃]⁺

138 [M - CH₂NH₂]⁺

125 [C₇H₆Cl]⁺ (chlorotropylium ion)

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
(2-chlorophenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) for sample introduction and separation.

Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

Acquisition: The sample is introduced into the ion source, where it is vaporized and

bombarded with electrons to form ions. The ions are then separated by their mass-to-charge

ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a compound like 3-(2-chlorophenyl)propan-1-amine.
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Synthesis and Spectroscopic Analysis Workflow.

Conclusion
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While specific, experimentally-derived spectroscopic data for 3-(2-chlorophenyl)propan-1-
amine is not readily available in public databases, its expected spectral characteristics can be

reliably predicted based on its chemical structure. The experimental protocols outlined in this

guide provide a standard framework for researchers to obtain the necessary data for the full

characterization of this compound. The acquisition and publication of this data would be a

valuable contribution to the chemical and pharmaceutical research communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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